8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate
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Overview
Description
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate is a chemical compound known for its significant biological activity. It is a derivative of tropane alkaloids, which are known for their wide array of pharmacological effects. This compound is structurally related to atropine, a well-known anticholinergic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate typically involves the esterification of tropine with 2-(hydroxymethyl)-2-phenylbutanoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to cholinergic receptors.
Medicine: It has potential therapeutic applications due to its anticholinergic properties, similar to atropine.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation and reduced glandular secretions .
Comparison with Similar Compounds
Similar Compounds
Atropine: A well-known anticholinergic agent with similar structure and pharmacological effects.
Hyoscyamine: Another tropane alkaloid with anticholinergic properties.
Scopolamine: A compound with similar structure but different pharmacological profile, used primarily for motion sickness
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate is unique due to its specific ester linkage and the presence of a phenylbutanoate group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other tropane alkaloids .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(hydroxymethyl)-2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-3-19(13-21,14-7-5-4-6-8-14)18(22)23-17-11-15-9-10-16(12-17)20(15)2/h4-8,15-17,21H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFFMBYRGIAWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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